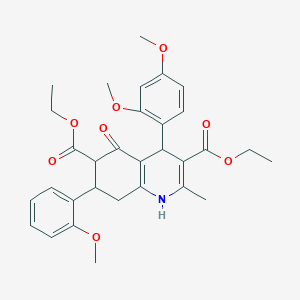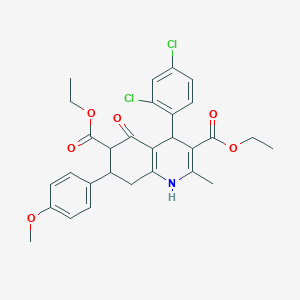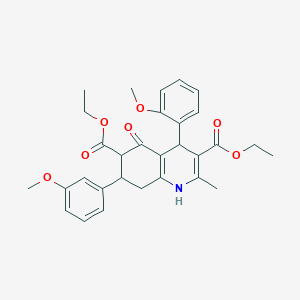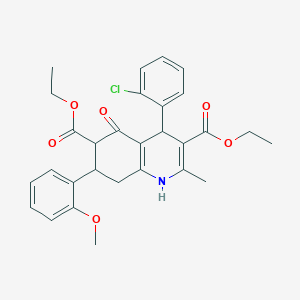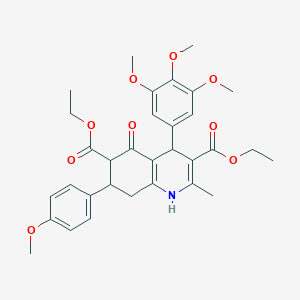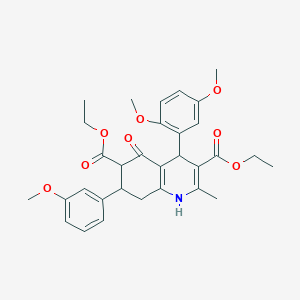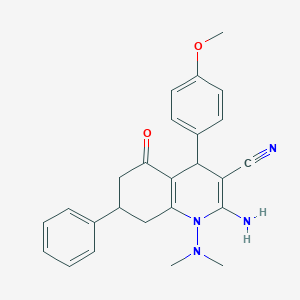
2-amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a dimethylamino group, a methoxyphenyl group, and a cyano group
准备方法
The synthesis of 2-amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or methanol. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems.
科学研究应用
2-amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, its anti-cancer activity may be attributed to its ability to inhibit certain kinases or interfere with DNA replication. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
相似化合物的比较
Compared to other quinoline derivatives, 2-amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
2-Aminoquinoline: Lacks the dimethylamino and methoxyphenyl groups, resulting in different chemical properties and applications.
4-Methoxyquinoline: Contains a methoxy group but lacks the amino and cyano groups, leading to different reactivity and biological effects.
7-Phenylquinoline: Features a phenyl group but lacks other functional groups present in the target compound, affecting its overall properties and uses.
This detailed analysis highlights the significance of this compound in various scientific domains and underscores its potential for future research and development.
属性
分子式 |
C25H26N4O2 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
2-amino-1-(dimethylamino)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H26N4O2/c1-28(2)29-21-13-18(16-7-5-4-6-8-16)14-22(30)24(21)23(20(15-26)25(29)27)17-9-11-19(31-3)12-10-17/h4-12,18,23H,13-14,27H2,1-3H3 |
InChI 键 |
SPWCNAXXIMDVBO-UHFFFAOYSA-N |
SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=C(C=C3)OC)C(=O)CC(C2)C4=CC=CC=C4 |
规范 SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=C(C=C3)OC)C(=O)CC(C2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


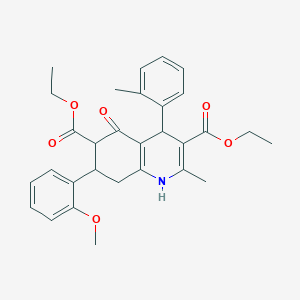
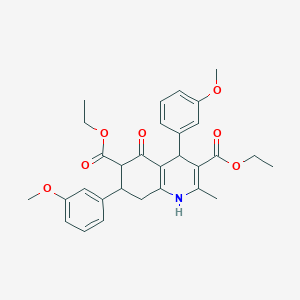



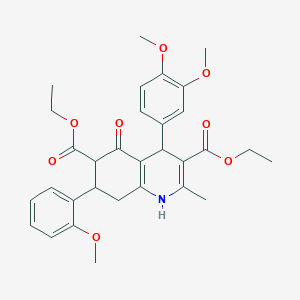
![Diethyl 4-[4-(dimethylamino)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B303679.png)
![3,6-DIETHYL 4-[4-(DIETHYLAMINO)PHENYL]-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE](/img/structure/B303680.png)
